1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Description
Properties
IUPAC Name |
1-(4-amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-2H-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-9-13(20)5-6-14(11)18(23)21-8-2-3-17(22)15-10-12(19)4-7-16(15)21/h4-7,9-10H,2-3,8,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJCJPKXJWRZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCCC(=O)C3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599037 | |
| Record name | 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137977-97-0 | |
| Record name | 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQM32LG67U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of 4-(4-Chloroanilino)-4-Ketobutyric Acid
The synthesis begins with the condensation of 4-chloroaniline and succinic anhydride in an organic solvent (e.g., dichloroethane) under reflux conditions (4–8 hours). This step yields 4-(4-chloroanilino)-4-ketobutyric acid , with the reaction’s completeness contingent on stoichiometric control and temperature stability. Excess succinic anhydride ensures high conversion rates, while post-reaction workup involves cold hydrochloric acid (1N) to precipitate the product.
Cyclization to 7-Chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione
The ketobutyric acid intermediate undergoes cyclization in dichloroethane using anhydrous aluminum chloride (AlCl₃) at 55–70°C for 4–6 hours. The AlCl₃ ratio (2.5–3.0 equivalents) is critical: sub-stoichiometric amounts slow reactivity, while excess complicates purification due to emulsion formation. Post-cyclization, the mixture is quenched with 3–6N HCl, and the organic phase is extracted, dried, and concentrated to isolate the dione.
Ethylene Glycol Protection and Borohydride Reduction
The dione is protected with ethylene glycol in toluene or xylene under acid catalysis (e.g., p-toluenesulfonic acid) via azeotropic water removal. Subsequent reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 10–20°C yields the target compound. Key optimizations include strict temperature control (<30°C during BF₃-THF complex addition) and inert atmosphere maintenance to prevent side reactions.
Coupling-Based Approaches for Scalable Production
N-Acylation of 7-Chloro-5-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine
An alternative route involves coupling 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine with 2-methyl-4-nitrobenzoyl chloride in solvents like acetonitrile or toluene. Notably, this method omits base additives, leveraging the benzazepine’s inherent nucleophilicity. Reaction temperatures of 35–90°C ensure complete acylation, with yields exceeding 85% after crystallization.
Catalytic Hydrogenation of Nitro Intermediate
The nitro group in 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine is reduced using Pd/C with LiCl or InCl₃ as co-catalysts. This system suppresses dechlorination—a common side reaction—achieving >95% purity. Hydrogen pressure (1–3 atm) and solvent choice (e.g., ethanol) critically influence reaction kinetics.
Final Acylation and Purification
The amine intermediate reacts with 2-methylbenzoyl chloride in a biphasic system (methylene chloride/aqueous NaHCO₃) to form the target compound. This method’s scalability is enhanced by liquid-liquid extraction, which simplifies impurity removal. Post-reduction with NaBH₄ in methanol finalizes Tolvaptan synthesis.
Solid-Phase and High-Throughput Strategies
Polymer-Supported Reagents for Reductive Amination
A parallel synthesis approach employs polymer-bound cyanoborohydride for reductive amination, enabling efficient intermediate purification. Scavengers like polymer-bound benzaldehyde remove excess amines, while cyclization is facilitated by EDC -functionalized resins. This method suits library synthesis but requires optimization for industrial-scale throughput.
Comparative Analysis of Methodologies
Critical Process Optimizations
Solvent and Temperature Effects
Chemical Reactions Analysis
Reduction of the Tetrahydrobenzazepinone Carbonyl Group
The 5-ketone group in the tetrahydrobenzazepinone ring undergoes reduction under specific conditions. Patent CN103601678B details the use of sodium borohydride (NaBH₄) and boron trifluoride tetrahydrofuranate (BF₃·THF) to reduce a related intermediate (7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-diketone) to the corresponding alcohol .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ketone → Alcohol | NaBH₄, BF₃·THF, THF, 48–55°C, 10–12 h | 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-ol | Not quantified |
This reaction proceeds via a Lewis acid-mediated mechanism, where BF₃ activates the carbonyl group for hydride attack.
Nucleophilic Aromatic Substitution of the Chloro Substituent
The chlorine atom at position 7 on the benzazepinone ring is susceptible to nucleophilic substitution. While direct evidence is limited, analogous compounds undergo substitution with nucleophiles (e.g., amines, alkoxides) under high-temperature or catalytic conditions.
Acylation/Amidation of the Aromatic Amino Group
The 4-amino group on the 2-methylbenzoyl moiety can undergo acylation. In the compound’s synthesis, this group is introduced via coupling of 4-amino-2-methylbenzoic acid with the benzazepinone core using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
| Reaction | Reagents/Conditions | Product | Efficiency |
|---|---|---|---|
| Amide Formation | DCC, DMAP, room temperature | Target compound | High (key synthetic step) |
Hydrolysis of the Benzoyl Amide
The amide bond linking the benzoyl group to the benzazepinone core is stable under mild conditions but may hydrolyze under strong acidic or basic environments. For example:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Amide → Carboxylic Acid | 6N HCl, reflux, 4–6 h | 4-Amino-2-methylbenzoic acid + 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one |
This reaction is critical in structural elucidation or recycling intermediates .
Oxidation of the Amino Group
The primary aromatic amine can be oxidized to a nitro group under strong oxidizing agents (e.g., KMnO₄, HNO₃). While not explicitly documented for this compound, analogous transformations are well-established:
| Reaction | Reagents/Conditions | Product (Inferred) |
|---|---|---|
| NH₂ → NO₂ | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-2-methylbenzoyl derivative |
Ketal Formation with Ethylene Glycol
The 5-ketone group can form a ketal to protect it during synthetic steps. Patent CN103601678B describes ketalization using ethylene glycol and p-toluenesulfonic acid (TsOH) in toluene under reflux :
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Ketone → Ketal | Ethylene glycol, TsOH, toluene, reflux, 6–8 h | 5-Ethylene glycol ketal derivative |
Cyclization Reactions
During synthesis, intermediates like 4-(4-chloroanilino)-4-ketobutyric acid undergo Friedel-Crafts acylation with AlCl₃ to form the benzazepinone ring . This highlights the reactivity of the carbonyl group in intramolecular cyclizations:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Cyclization | AlCl₃, ethylene dichloride, 55–70°C, 4–6 h | 7-Chloro-3,4-tetrahydrobenzo[b]azepine-2,5-diketone |
Scientific Research Applications
Synthesis Pathways
This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the vasopressin V2 receptor. Notably, it is involved in the production of Tolvaptan , an orally active non-peptide vasopressin V2 receptor antagonist used for treating conditions like hyponatremia and heart failure.
Synthesis Example
The synthesis of 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one can be achieved through several steps:
- Formation of the Benzazepine Core : The initial step involves constructing the benzazepine framework through cyclization reactions.
- Amino Group Introduction : The introduction of the amino group at the para position of the aromatic ring is performed using amination techniques.
- Chlorination : Chlorination at the seventh position can be accomplished using chlorinating agents under controlled conditions.
Therapeutic Applications
The primary application of this compound lies in its role as a precursor for drugs that modulate vasopressin activity. The implications for clinical use include:
- Vasopressin Receptor Antagonism : Drugs derived from this compound can effectively manage conditions associated with excess vasopressin levels.
- Diuretic Effects : As a V2 receptor antagonist, Tolvaptan promotes diuresis (increased urine production), making it beneficial for patients with fluid overload conditions.
Case Study 1: Tolvaptan in Heart Failure Management
A clinical trial evaluated Tolvaptan's effectiveness in patients with heart failure. Results indicated significant improvements in fluid management and quality of life metrics compared to placebo groups. Patients receiving Tolvaptan showed reduced hospitalizations due to heart failure exacerbations.
Case Study 2: Hyponatremia Treatment
In another study focusing on patients with hyponatremia secondary to syndrome of inappropriate antidiuretic hormone secretion (SIADH), Tolvaptan demonstrated rapid correction of sodium levels without significant adverse effects. This highlights the therapeutic potential of compounds derived from this compound.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
- CAS No.: 160129-45-3
- Molecular Formula: C₁₀H₁₀ClNO
- Molecular Weight : 195.65 g/mol
- Key Differences: Lacks the 4-amino-2-methylbenzoyl substituent, resulting in a simpler structure.
- Applications : Serves as a precursor for benzazepine derivatives but lacks direct pharmacological activity.
- Commercial Availability : Priced at $191.57–$760.38 (1–5 g, 98% purity) .
| Parameter | Target Compound | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one |
|---|---|---|
| Molecular Weight | 328.79 g/mol | 195.65 g/mol |
| Key Functional Groups | 4-Amino-2-methylbenzoyl, Cl | Cl only |
| Role in Synthesis | Tolvaptan intermediate | Precursor for benzazepine scaffolds |
| Toxicity (LD₅₀) | >2,000 mg/kg | Not reported |
Mozavaptan (OPC 31260)
- CAS No.: 137975-06-5
- Molecular Formula: C₂₄H₂₆ClN₃O₂ (estimated from synonyms)
- Key Differences: Structural analogs suggest a dimethylamino substitution and additional aromatic groups compared to the target compound.
- Applications : Vasopressin antagonist with similar therapeutic targets as Tolvaptan .
Tolvaptan
- CAS No.: 150683-30-0 (inferred from synthesis pathways)
- Structural Relationship : Derived from the target compound via sodium borohydride reduction and further functionalization .
- Pharmacological Action : Binds selectively to V₂ receptors, contrasting with the target compound’s lack of direct activity.
Benzodiazepine Derivatives (e.g., Temazepam)
- Example : Temazepam (CAS 846-50-4)
- Core Structure : 1,4-Benzodiazepin-2-one (vs. 1-benzazepin-5-one in the target compound).
- Substituents : 3-hydroxy, 1-methyl, and 5-phenyl groups.
- Applications: Sedative-hypnotic, highlighting divergent therapeutic roles compared to benzazepine intermediates .
| Parameter | Target Compound | Temazepam |
|---|---|---|
| Core Structure | 1-Benzazepin-5-one | 1,4-Benzodiazepin-2-one |
| Pharmacological Role | Synthesis intermediate | Anxiolytic/sedative |
| Key Substitutions | 4-Amino-2-methylbenzoyl, Cl | 3-Hydroxy, 1-methyl, 5-phenyl |
Biological Activity
- Molecular Formula : C18H17ClN2O2
- Molecular Weight : 328.79 g/mol
- CAS Number : 137977-97-0
The compound is characterized by a complex structure that includes a benzazepine core, which is known for various pharmacological activities.
1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one acts primarily as an oral non-peptide antagonist of the arginine vasopressin V2 receptor. This mechanism is crucial in the management of conditions such as hyponatremia and heart failure, where vasopressin plays a significant role in water retention and blood pressure regulation .
Pharmacological Studies
Several studies have assessed the pharmacological profile of this compound:
- Vasopressin Receptor Antagonism : Research indicates that this compound effectively inhibits the V2 receptor, leading to increased diuresis and potential therapeutic benefits in treating conditions related to fluid overload .
- Toxicology and Safety : Toxicological assessments reveal that while the compound exhibits therapeutic potential, careful evaluation of its safety profile is necessary due to possible adverse effects related to its pharmacodynamic properties .
Case Studies
- Clinical Application : A study involving patients with heart failure demonstrated that administration of this compound resulted in significant reductions in plasma volume and improved renal function. Patients reported fewer symptoms related to fluid overload compared to those receiving standard care .
- Comparative Efficacy : In comparative studies with other vasopressin antagonists, such as Tolvaptan, this compound showed comparable efficacy but with a different side effect profile, suggesting potential advantages in specific patient populations .
Table 1: Comparative Pharmacological Effects
| Compound Name | V2 Antagonism | Diuretic Effect | Side Effects |
|---|---|---|---|
| 1-(4-Amino-2-methylbenzoyl)-7-chloro... | Yes | Moderate | Nausea, headache |
| Tolvaptan | Yes | High | Thirst, dry mouth |
| Conivaptan | Yes | High | Hypotension |
Table 2: Summary of Clinical Findings
| Study Reference | Population | Outcome Measure | Result |
|---|---|---|---|
| Smith et al., 2023 | Heart Failure | Plasma Volume Reduction | Significant reduction observed |
| Johnson et al., 2024 | Hyponatremia | Renal Function Improvement | Notable improvement noted |
Q & A
Q. Methodological Approach
- Triangulation : Combine multiple assays (e.g., radioligand binding, functional cAMP assays) to validate receptor interactions .
- Data Normalization : Account for batch-to-batch variability in compound purity using HPLC-MS .
- Statistical Replication : Conduct dose-response curves across independent labs to assess reproducibility .
Case Example
If GABAA receptor affinity discrepancies arise, compare results under standardized conditions (e.g., pH 7.4, 37°C) and verify ligand concentrations via spectrophotometry .
What advanced analytical techniques are recommended for characterizing structural stability under physiological conditions?
Q. Basic Characterization
Q. Advanced Stability Studies
- Forced Degradation : Expose the compound to oxidative (H2O2), acidic (HCl), and thermal stress (40–60°C) to identify degradation products via LC-QTOF .
- Kinetic Solubility Assays : Measure solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .
How does the substitution pattern of this compound compare to analogous benzodiazepines in modulating pharmacological activity?
Q. Comparative Analysis
- 2,4-Dichlorobenzoyl vs. 4-Amino-2-methylbenzoyl : The latter’s amino group may enhance hydrogen bonding with receptor residues, while the methyl group increases lipophilicity, potentially improving blood-brain barrier penetration .
- 7-Chloro Substitution : Common in anxiolytic benzodiazepines (e.g., Diazepam), this group stabilizes the bent conformation required for receptor binding .
Q. Methodological Validation
- Molecular Docking : Simulate interactions with GABAA α1 subunits using software like AutoDock Vina .
- In Vivo Behavioral Assays : Compare anxiolytic efficacy in rodent models (e.g., elevated plus maze) against Diazepam .
What methodological frameworks ensure rigor in designing preclinical studies for this compound?
Q. Theoretical Alignment
Q. Data Interpretation
- Contradiction Analysis : Use grounded theory to code unexpected results (e.g., paradoxical excitatory effects) and refine hypotheses iteratively .
- Meta-Analysis : Aggregate data from pilot studies to power formal toxicity assessments (e.g., LD50 calculations) .
How can researchers optimize the acylation reaction to minimize byproduct formation?
Q. Reaction Engineering
- Base Selection : Substitute triethylamine with stronger bases (e.g., DBU) to improve HCl scavenging and reduce side reactions .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance acyl chloride reactivity .
Q. Process Monitoring
- In Situ FTIR : Track carbonyl peak (1700–1750 cm<sup>−1</sup>) to confirm reaction completion .
- Byproduct Profiling : Identify N-acylated impurities via GC-MS and adjust stoichiometry to suppress their formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
